molecular formula C7H8ClNO2S B1313524 3-Chloro-4-methylsulfonylaniline CAS No. 23153-12-0

3-Chloro-4-methylsulfonylaniline

Cat. No.: B1313524
CAS No.: 23153-12-0
M. Wt: 205.66 g/mol
InChI Key: VBEZMRJLMPYKBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 3-Chloro-4-methylsulfonylaniline involves the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene. This process uses alcohol or an alcohol-water mixture as the solvent and a two-component palladium-iron/carbon catalyst. The reaction is carried out under mild conditions, resulting in high selectivity and yield .

Industrial Production Methods: The industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylsulfonylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the compound’s structure.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-methylsulfonylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylsulfonylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-Chloro-4-methoxyaniline
  • 4-(Methylsulfanyl)-2-nitroaniline
  • 2-Fluoro-3-methylbenzoic acid

Comparison: Compared to similar compounds, 3-Chloro-4-methylsulfonylaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEZMRJLMPYKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445707
Record name 3-Chloro-4-methylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23153-12-0
Record name 3-Chloro-4-methylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23153-12-0
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